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  • Product: (2-Hydroxyethyl)thiourea
  • CAS: 29146-81-4

Core Science & Biosynthesis

Foundational

solubility profile of (2-hydroxyethyl)thiourea in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (2-hydroxyethyl)thiourea in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for under...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (2-hydroxyethyl)thiourea in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of (2-hydroxyethyl)thiourea in various organic solvents. While extensive published data for this specific derivative is limited, this document leverages foundational principles of physical chemistry and established analytical methodologies to empower researchers, scientists, and drug development professionals. We will explore the physicochemical properties of (2-hydroxyethyl)thiourea, extrapolate predictive solubility behavior based on its molecular structure and data from its parent compound, thiourea, and provide a detailed, self-validating experimental protocol for robust solubility determination. Furthermore, this guide covers the thermodynamic models essential for correlating and interpreting the acquired data, ensuring a holistic understanding of the solute-solvent interactions that govern its solubility.

Introduction: The Scientific Imperative for Solubility Data

(2-hydroxyethyl)thiourea, with its characteristic thiocarbamide core and a polar hydroxyethyl functional group, is a molecule of interest in various chemical and pharmaceutical contexts, from synthetic chemistry to materials science. The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in nearly every application, including reaction kinetics, purification, formulation, and bioavailability in drug development. A well-defined solubility profile is not merely a data point; it is a cornerstone of process optimization, enabling rational solvent selection for crystallization, ensuring homogeneity in formulations, and predicting environmental fate.

Publicly available literature contains extensive solubility data for the parent compound, thiourea.[1][2][3] However, specific, quantitative data for the (2-hydroxyethyl) derivative remains sparse. This guide, therefore, serves a dual purpose: to provide a theoretical and predictive understanding of its solubility and to furnish a robust experimental blueprint for generating high-quality, reliable data.

Physicochemical Profile and Predictive Solubility Analysis

Understanding the molecular structure of (2-hydroxyethyl)thiourea is paramount to predicting its interactions with various solvents.

Known Physicochemical Properties:

Property Value Source
Molecular Formula C₃H₈N₂OS [4]
Molecular Weight 120.18 g/mol [4]
Physical Form Powder
Melting Point 82-84 °C
CAS Number 29146-81-4 [5][6]

| Computed XLogP3 | -0.1 |[7] |

The structure features:

  • A Polar Thiourea Core: Capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group). Thiourea itself is soluble in polar protic and aprotic solvents.[2]

  • A Hydroxyethyl Group (-CH₂CH₂OH): This terminal alcohol group significantly increases the molecule's polarity and introduces an additional, strong hydrogen bond donor/acceptor site.

Predictive Analysis: Based on these features, we can logically predict its solubility behavior:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are expected to be excellent solvents. The hydroxyl group of the solvent can hydrogen bond with the thiourea core and the hydroxyethyl group, leading to strong solute-solvent interactions that can overcome the solute-solute interactions in the crystal lattice. The presence of the hydroxyethyl group should render it even more soluble in alcohols than the parent thiourea.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should also be effective. These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H and O-H protons of (2-hydroxyethyl)thiourea.

  • Low Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and benzene are predicted to be poor solvents. The significant polarity and hydrogen bonding capability of (2-hydroxyethyl)thiourea are incompatible with the non-polar, dispersion-force-dominated nature of these solvents. The energy required to break the strong intermolecular forces in the solid crystal would not be compensated by weak solute-solvent interactions.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution process is governed by the change in Gibbs free energy (ΔG_sol), which can be expressed by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where ΔH_sol is the enthalpy of solution, T is the absolute temperature, and ΔS_sol is the entropy of solution. A spontaneous process (dissolution) requires ΔG_sol to be negative.

The temperature dependence of solubility is most commonly described by the van't Hoff equation . For modeling experimental data across a range of temperatures, semi-empirical models are often more practical. The modified Apelblat equation is a widely used and reliable model for correlating solubility data.[8][9]

ln(x) = A + B/T + C ln(T)

Here, x is the mole fraction solubility of the solute, T is the absolute temperature (in Kelvin), and A, B, and C are empirical parameters determined by fitting the model to experimental data. The parameter B is related to the enthalpy of solution, while C reflects the influence of temperature on the heat capacity change of dissolution.

Experimental Protocol: Isothermal Shake-Flask Method

This section details a gold-standard, self-validating protocol for the gravimetric determination of solubility using the isothermal equilibrium (shake-flask) method.

Causality in Experimental Design

The core principle is to create a saturated solution at a constant, defined temperature, allow undissolved solid to settle, and then accurately quantify the concentration of the solute in the clear supernatant. Every step is designed to ensure that true thermodynamic equilibrium is achieved and measured.

Workflow Diagram

G prep Step 1: Preparation - Select Solvents - Prepare Vials - Weigh Solute equilibrate Step 2: Equilibration - Add Solvent - Place in Shaker Incubator - Agitate at Constant T prep->equilibrate Excess solid ensures saturation sample Step 3: Sampling - Cease Agitation - Allow Solids to Settle - Filter with Syringe Filter equilibrate->sample Achieve thermodynamic equilibrium quantify Step 4: Quantification - Dilute Supernatant - Analyze via HPLC-UV - Determine Concentration sample->quantify Isolate saturated liquid phase data Step 5: Data Analysis - Calculate Solubility - Plot vs. Temperature - Model Fitting quantify->data Convert analytical signal to concentration

Caption: Experimental workflow for isothermal solubility determination.

Step-by-Step Methodology
  • Preparation and Material Setup:

    • Solvent Selection: Choose a range of solvents representing different classes (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

    • Vial Preparation: Use 20 mL glass scintillation vials with PTFE-lined caps.

    • Solute Addition: Add an excess of (2-hydroxyethyl)thiourea to each vial (e.g., ~500 mg). The key is to ensure that a solid phase remains at equilibrium, confirming saturation. The exact mass is not critical, but it must be more than will dissolve.

  • Equilibration:

    • Solvent Addition: Accurately pipette a fixed volume of the chosen solvent (e.g., 5.0 mL) into each vial.

    • Incubation and Agitation: Place the sealed vials into a temperature-controlled orbital shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate at a sufficient speed (e.g., 200 RPM) to keep the solid suspended.

    • Equilibration Time: Allow the system to equilibrate for a minimum of 24 hours. Causality Note: This duration is critical to ensure the dissolution process has reached a steady state. Preliminary experiments should be run to confirm that the measured concentration does not change between 24 and 48 hours.

  • Sampling and Sample Preparation:

    • Sedimentation: After the equilibration period, stop the shaker and allow the vials to rest in the temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, preventing contamination of the sample.

    • Filtration: Withdraw a sample from the clear supernatant using a glass syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, pre-weighed HPLC vial. Causality Note: Filtration is a mandatory step to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility. The filter material should be validated for compatibility with the solvent.

    • Mass Determination: Immediately cap the HPLC vial and weigh it to determine the mass of the saturated solution collected.

  • Quantification by High-Performance Liquid Chromatography (HPLC-UV):

    • Rationale: HPLC-UV is a robust, precise, and widely available method for quantifying organic molecules.[10] The thiourea chromophore allows for sensitive UV detection.

    • Instrumentation and Conditions (adapted from a similar derivative[10]):

      • System: Standard HPLC with UV detector.

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 20:80 v/v). This should be optimized to achieve good peak shape and retention time.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: ~235-240 nm (A UV scan should be performed to find the λmax).

      • Column Temperature: 30 °C.

    • Calibration: Prepare a series of standard solutions of (2-hydroxyethyl)thiourea of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Dilute the filtered sample with the mobile phase to bring its concentration within the linear range of the calibration curve. Record the dilution factor. Inject the diluted sample and determine its concentration from the calibration curve.

  • Data Calculation and Reporting:

    • Concentration: Use the concentration from the HPLC analysis and the dilution factor to calculate the concentration of the solute in the original (undiluted) saturated solution (in mg/mL).

    • Solubility Calculation (g / 100 g solvent):

      • Mass of solute in the vial = Concentration (mg/mL) × Volume of solution in vial (mL).

      • Mass of solvent in the vial = Total mass of solution - Mass of solute.

      • Solubility = (Mass of solute / Mass of solvent) × 100.

    • Mole Fraction (x): Convert the mass of solute and solvent to moles and calculate the mole fraction. This unit is required for thermodynamic modeling.

Data Presentation and Thermodynamic Modeling

All experimentally determined solubility data should be summarized in a clear, tabular format.

Table of Experimental Solubility Data
Temperature (K)SolventSolubility (g / 100 g Solvent)Solubility (Mole Fraction, x)
298.15MethanolExperimental ValueCalculated Value
308.15MethanolExperimental ValueCalculated Value
318.15MethanolExperimental ValueCalculated Value
298.15EthanolExperimental ValueCalculated Value
308.15EthanolExperimental ValueCalculated Value
318.15EthanolExperimental ValueCalculated Value
............
Modeling the Data

Once data is collected at multiple temperatures, it can be fit to the modified Apelblat equation using non-linear regression to determine the model parameters.

G cluster_0 Experimental Phase cluster_1 Modeling Phase cluster_2 Application Phase exp_data Experimental Data (Solubility at various T) model Thermodynamic Model (e.g., Apelblat Equation) ln(x) = A + B/T + C ln(T) exp_data->model Data Fitting (Regression Analysis) params Model Parameters (A, B, C) model->params Determines predict Predictive Capability (Interpolate/Extrapolate Solubility) params->predict Enables

Caption: Relationship between experimental data and thermodynamic modeling.

Conclusion

The solubility of (2-hydroxyethyl)thiourea is a fundamental property that influences its utility across scientific disciplines. This guide establishes a comprehensive framework for its study, addressing the current lack of published data by providing a strong predictive analysis based on molecular structure and a detailed, robust experimental protocol. By combining meticulous experimental work using the isothermal shake-flask method with rigorous analytical quantification and thermodynamic modeling, researchers can generate the high-quality data necessary for informed decision-making in process development, formulation, and scientific discovery. This integrated approach ensures not only the generation of accurate solubility profiles but also a deeper understanding of the underlying solute-solvent interactions.

References

  • Wang, Y., Yin, Q., Sun, X., Bao, Y., Gong, J., Hou, B., Wang, Y., Zhang, M., Xie, C., & Hao, H. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K. The Journal of Chemical Thermodynamics, 94, 110-118. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735273, Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl-. PubChem. Retrieved March 18, 2026, from [Link].

  • Chemister.ru. (n.d.). Properties of substance: thiourea. Retrieved March 18, 2026, from [Link].

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-299. [Link].

  • Ube Industries. (1983). Water-soluble thiourea dioxide derivatives and process for preparing same.
  • Saeed, A., et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Journal of Molecular Structure, 1231, 129944. [Link].

  • International Programme on Chemical Safety. (2003). Thiourea (CICADS 49). INCHEM. Retrieved March 18, 2026, from [Link].

  • Jouyban, A., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(4), 868-878. [Link].

  • Abramov, T., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link].

  • NextSDS. (n.d.). (2-hydroxyethyl)thiourea — Chemical Substance Information. Retrieved March 18, 2026, from [Link].

  • Stepanov, K. S., et al. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Drug development & registration. [Link].

  • Shnidman, L. (1933). The Solubility of Thiourea in Water, Methanol, and Ethanol. Journal of Physical Chemistry. [Link].

  • International Atomic Energy Agency (IAEA). (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS Repository. [Link].

  • American Elements. (n.d.). (2-hydroxyethyl)thiourea. Product Page. Retrieved March 18, 2026, from [Link].

  • Ali, B., et al. (2018). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Semantic Scholar. [Link].

  • Zhang, C., et al. (2022). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. Journal of Molecular Liquids. [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: (2-Hydroxyethyl)thiourea as a Privileged Scaffold in Pharmaceutical Intermediate Synthesis

Executive Summary & Chemical Rationale (2-Hydroxyethyl)thiourea (CAS 29146-81-4) and its substituted derivatives serve as highly versatile bifunctional building blocks in modern drug discovery and pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

(2-Hydroxyethyl)thiourea (CAS 29146-81-4) and its substituted derivatives serve as highly versatile bifunctional building blocks in modern drug discovery and pharmaceutical synthesis. The unique structural topology of this scaffold—combining a highly nucleophilic thiourea core with a flexible, terminal hydroxyl group—allows it to function both as a terminal pharmacophore for target binding and as an intermediate for complex heterocyclic ring closures.

From a rational drug design perspective, the thiourea moiety provides a robust hydrogen-bond donor/acceptor network that is critical for anchoring molecules within kinase ATP-binding pockets. Concurrently, the 2-hydroxyethyl tail enhances aqueous solubility and serves as a synthetic handle for intramolecular cyclizations. This application note details the mechanistic causality, synthetic protocols, and pharmacological applications of (2-hydroxyethyl)thiourea derivatives, focusing on mTOR inhibitors, thiazolidine synthesis, and microbiome-targeted therapeutics.

Pharmacological Applications & Structural Impact

Dual mTORC1/mTORC2 Inhibitors (e.g., AZD3147)

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes (mTORC1 and mTORC2), both of which are critical in regulating cell growth, proliferation, and survival in oncology[1]. During the optimization of morpholinopyrimidine-based mTOR inhibitors, researchers identified that replacing a standard urea motif with a thiourea isostere—specifically a (2-hydroxyethyl)thiourea group—maintained exceptional cellular potency while significantly improving aqueous solubility[2].

The differing hydrogen-bonding strength of the thiourea sulfur compared to the urea oxygen, combined with the solubilizing effect of the terminal hydroxyl group, yielded AZD3147. This compound is an extremely potent dual inhibitor (IC50 = 1.5 nM) with optimized physicochemical properties for clinical development[2],[3].

G PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 CellGrowth Cell Proliferation & Survival mTORC1->CellGrowth mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylates Ser473 AZD3147 AZD3147 (Thiourea Derivative) AZD3147->mTORC1 AZD3147->mTORC2

Dual inhibition of mTORC1 and mTORC2 signaling pathways by AZD3147.

Precursors for 2-Imino-1,3-thiazolidines

2-Imino-1,3-thiazolidines are recognized for their broad pharmacological activities, including anti-inflammatory and anti-Alzheimer properties[4]. A highly efficient, general approach to synthesizing these 5-membered heterocycles involves the intramolecular cyclization of N-(2-hydroxyethyl)thiourea derivatives. By activating the terminal hydroxyl group (e.g., via Mitsunobu conditions), the highly nucleophilic thiourea sulfur undergoes an intramolecular S-attack, cleanly forming the thiazolidine ring[4].

G Start N-(2-hydroxyethyl)thiourea Derivative Reagents PPh3 + DEAD (Mitsunobu Activation) Start->Reagents Intermediate O-Phosphonium Intermediate Reagents->Intermediate Cyclization Intramolecular S-Attack Intermediate->Cyclization Product 2-Imino-1,3-thiazolidine Product Cyclization->Product

Mitsunobu-mediated intramolecular cyclization of N-(2-hydroxyethyl)thiourea.

Inhibitors of E. coli β-Glucuronidase (EcGUS)

Intestinal toxicity caused by NSAIDs or the chemotherapeutic agent CPT-11 is often driven by the reactivation of drug metabolites by bacterial β-glucuronidase (EcGUS) in the gut. Chemically synthesized (2-hydroxyethyl)thiourea derivatives, such as 1-(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea, have been identified as potent EcGUS inhibitors. The thiourea scaffold ensures stable target engagement, mitigating intestinal injury without compromising the primary drug's systemic efficacy[5].

Quantitative Data Summary
Compound Class / ExamplePrimary Biological TargetKey Pharmacological EffectRole of (2-Hydroxyethyl)thiourea Motif
AZD3147 mTORC1 / mTORC2Dual kinase inhibition (IC50 = 1.5 nM)H-bond donor network; improved aqueous solubility[2],[3].
2-Imino-1,3-thiazolidines Various (e.g., AChE, COX)Anti-inflammatory, Anti-AlzheimerCyclization precursor via terminal hydroxyl activation[4].
EcGUS Inhibitors E. coli β-glucuronidaseAlleviation of NSAID/CPT-11 intestinal injuryTarget binding affinity and structural stabilization[5].

Experimental Protocols

To ensure self-validating and reproducible workflows, the following protocols detail the integration and transformation of the (2-hydroxyethyl)thiourea motif in complex pharmaceutical syntheses.

Protocol A: Synthesis of the (2-Hydroxyethyl)thiourea Motif in AZD3147

Causality: Direct reaction of an aniline with a thiocyanate can be low-yielding for complex pyrimidines. Instead, di(imidazol-1-yl)methanethione (TCDI) is utilized as a stable, solid alternative to highly toxic thiophosgene. TCDI converts the primary aniline into a reactive thiocarbonyl imidazole intermediate, which is seamlessly displaced by the primary amine of ethanolamine, leaving the hydroxyl group intact for solubility[2].

Materials:

  • Aniline intermediate (e.g., morpholinopyrimidine derivative)

  • Di(imidazol-1-yl)methanethione (TCDI, 1.2 eq)

  • Ethanolamine (2-aminoethanol, 2.0 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the aniline intermediate (1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere.

  • Thiocarbonylation: Add TCDI (1.2 mmol) to the solution. Stir the reaction mixture at room temperature for 2–4 hours. Monitor the complete consumption of the starting aniline via LC-MS.

  • Displacement: Once the intermediate is fully formed, add ethanolamine (2.0 mmol) and Et₃N (2.0 mmol) directly to the reaction flask.

  • Heating: Elevate the temperature to 60 °C and stir for an additional 4 hours to ensure complete displacement of the imidazole leaving group[2].

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and wash sequentially with water (3 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure (2-hydroxyethyl)thiourea derivative.

Protocol B: Intramolecular Cyclization to 2-Imino-1,3-thiazolidines

Causality: The formation of the thiazolidine ring requires the activation of the terminal hydroxyl group into a suitable leaving group. The Mitsunobu reaction (PPh₃/DEAD) selectively activates the hydroxyl group as an O-phosphonium intermediate under mild, neutral conditions. The highly nucleophilic sulfur atom of the thiourea then performs a rapid intramolecular Sₙ2 displacement, yielding the heterocyclic ring without requiring harsh acidic conditions[4].

Materials:

  • N-(2-hydroxyethyl)thiourea derivative

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-(2-hydroxyethyl)thiourea derivative (1.0 mmol) and PPh₃ (1.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Activation: Slowly add DEAD (1.5 mmol) dropwise over 10 minutes to control the exothermic formation of the betaine intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. The color of the solution may transition from yellow to pale orange as the cyclization proceeds.

  • Monitoring: Verify the disappearance of the starting material and the formation of the cyclized product via TLC or LC-MS.

  • Workup & Purification: Quench the reaction with a few drops of water, concentrate the solvent in vacuo, and directly load the crude residue onto a silica gel column. Elute with a Hexane/Ethyl Acetate mixture to separate the desired 2-imino-1,3-thiazolidine from the triphenylphosphine oxide byproduct.

References

  • Pike, K. G., et al. "Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • D'hooghe, M., et al. "A Novel Entry toward 2-Imino-1,3-thiazolidines and 2-Imino-1,3-thiazolines by Ring Transformation of 2-(Thiocyanomethyl)aziridines." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • "Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors." National Institutes of Health (NIH). Available at:[Link]

  • "Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2." National Institutes of Health (NIH). Available at:[Link]

Sources

Application

The Role of (2-Hydroxyethyl)thiourea in Polymer Cross-Linking: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Multifunctional Cross-Linking Agent In the dynamic field of polymer science, the pursuit of materials with tailor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Cross-Linking Agent

In the dynamic field of polymer science, the pursuit of materials with tailored properties is paramount. Cross-linking, the process of forming covalent or ionic bonds between polymer chains, is a fundamental strategy to enhance mechanical strength, thermal stability, and chemical resistance, transforming soluble and fusible polymers into insoluble and infusible three-dimensional networks. (2-Hydroxyethyl)thiourea, a derivative of thiourea featuring a reactive hydroxyl group, is emerging as a versatile molecule in the polymer chemist's toolkit. Its unique bifunctionality, combining the cross-linking capabilities of the thiourea moiety with the hydrophilicity and reactivity of the hydroxyethyl group, opens avenues for the development of advanced polymeric materials for a range of applications, from industrial elastomers to biomedical hydrogels.

This technical guide provides an in-depth exploration of the role of (2-hydroxyethyl)thiourea in polymer cross-linking. We will delve into the mechanistic underpinnings of its cross-linking action, drawing parallels with well-studied analogues, and present detailed protocols for its application. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to leverage the unique attributes of (2-hydroxyethyl)thiourea in their polymer design and development endeavors.

Part 1: The Mechanistic Landscape of (2-Hydroxyethyl)thiourea Cross-Linking

The cross-linking efficacy of (2-hydroxyethyl)thiourea stems from the reactivity of its thiourea core, which has been extensively studied in the context of rubber vulcanization, particularly with polychloroprene. While direct mechanistic studies on (2-hydroxyethyl)thiourea are not abundant in the literature, a robust understanding can be constructed by examining its close structural analog, ethylene thiourea (ETU).

Accelerated Sulfur Vulcanization of Halogenated Rubbers

Thiourea derivatives are renowned as potent accelerators for the vulcanization of halogenated elastomers like polychloroprene (neoprene) and chlorobutyl rubber.[1][2] In these systems, (2-hydroxyethyl)thiourea is expected to function synergistically with a metal oxide, typically zinc oxide (ZnO), to facilitate the formation of a stable cross-linked network.

The proposed mechanism, adapted from studies on ETU, involves several key steps[3][4][5]:

  • Activation of the Polymer: Zinc oxide activates the polymer chain, typically at an allylic chlorine site, creating a more reactive intermediate.

  • Nucleophilic Attack by Thiourea: The sulfur atom of (2-hydroxyethyl)thiourea acts as a nucleophile, attacking the activated site on the polymer chain. This results in the formation of a pendant thiouronium salt.

  • Cross-link Formation: The pendant group can then react with another polymer chain, either directly or through further reactions involving ZnO, leading to the formation of a stable sulfur cross-link. Evidence also suggests that the nitrogen atoms of the thiourea moiety can be involved in the cross-linking bridge.[6]

  • Role of the Hydroxyethyl Group: The pendant hydroxyethyl group introduces hydrophilicity to the system and can participate in hydrogen bonding, potentially influencing the curing kinetics and the final mechanical properties of the vulcanizate.

G Polymer Polymer Chain (e.g., Polychloroprene) ActivatedPolymer Activated Polymer Intermediate Polymer->ActivatedPolymer Activation ZnO ZnO (Activator) ZnO->ActivatedPolymer HETU (2-Hydroxyethyl)thiourea (Cross-linker) PendantGroup Pendant Thiouronium Salt HETU->PendantGroup ActivatedPolymer->PendantGroup Nucleophilic Attack CrosslinkedPolymer Cross-linked Polymer Network PendantGroup->CrosslinkedPolymer Cross-linking Reaction

Figure 1: Simplified workflow of accelerated vulcanization using (2-hydroxyethyl)thiourea.

Redox Initiator Systems for Radical Polymerization

In the realm of acrylic and methacrylic polymers, often employed in dental composites and biomedical hydrogels, thiourea derivatives play a crucial role as reducing agents in redox initiation systems.[7][8] These systems enable polymerization to occur at ambient temperatures, which is critical for applications involving sensitive biological materials.

A typical redox system consists of an oxidizing agent (e.g., a peroxide) and a reducing agent ((2-hydroxyethyl)thiourea in this case), often with a metal salt catalyst (e.g., a copper salt). The reaction generates free radicals that initiate the polymerization of monomers.

The proposed steps are as follows:

  • Redox Reaction: (2-Hydroxyethyl)thiourea reacts with the oxidizing agent, facilitated by the metal catalyst, to generate free radicals.

  • Initiation: The generated radicals initiate the polymerization of monomers, such as 2-hydroxyethyl methacrylate (HEMA).

  • Propagation and Termination: The polymer chains grow through the addition of monomer units and eventually terminate.

The structure of the thiourea derivative significantly influences the rate of polymerization and the mechanical properties of the final polymer.[8] The presence of the hydroxyethyl group in (2-hydroxyethyl)thiourea can enhance its solubility in hydrophilic monomer systems and may influence the redox potential of the molecule.

G cluster_redox Redox Initiation cluster_polymerization Radical Polymerization Oxidant Oxidizing Agent (e.g., Peroxide) Radical Free Radical Oxidant->Radical HETU (2-Hydroxyethyl)thiourea (Reducing Agent) HETU->Radical Catalyst Metal Salt Catalyst (e.g., Copper Salt) Catalyst->Radical Polymer Polymer Chain Radical->Polymer Initiation Monomer Monomer (e.g., HEMA) Monomer->Polymer Propagation CrosslinkedNetwork Cross-linked Network Polymer->CrosslinkedNetwork Cross-linking

Figure 2: Role of (2-hydroxyethyl)thiourea in a redox initiation system for radical polymerization.

Dynamic and Supramolecular Cross-Linking

Recent research has highlighted the dynamic nature of thiourea bonds, which can undergo exchange reactions, leading to reprocessable and self-healing thermoset polymers.[9] While these are often covalent in nature, thiourea moieties are also capable of forming strong hydrogen-bonding networks.[10] This dual capability allows (2-hydroxyethyl)thiourea to act as both a covalent cross-linker and a physical cross-linker through hydrogen bonding. The hydroxyethyl group further enhances this hydrogen bonding capacity. This is particularly relevant in the formation of hydrogels, where the interplay of covalent and physical cross-links dictates the material's swelling behavior, mechanical properties, and drug release kinetics.

Part 2: Application Protocols

The following protocols are provided as a starting point for researchers. It is recommended to perform small-scale trials to optimize the concentrations and reaction conditions for specific polymer systems and desired properties.

Protocol 2.1: Cross-Linking of a Halogenated Elastomer (e.g., Polychloroprene)

This protocol outlines a general procedure for the vulcanization of polychloroprene using (2-hydroxyethyl)thiourea as an accelerator.

Materials:

  • Polychloroprene (e.g., Neoprene WRT)

  • (2-Hydroxyethyl)thiourea

  • Zinc Oxide (ZnO)

  • Magnesium Oxide (MgO) (optional, as an acid scavenger)

  • Stearic Acid (optional, as a processing aid)

  • Two-roll mill or internal mixer

  • Curing press

  • Rheometer (for cure characteristics)

  • Tensile tester

Procedure:

  • Compounding:

    • On a two-roll mill, soften the polychloroprene.

    • Sequentially add the ingredients in the following order, ensuring complete dispersion after each addition:

      • Stearic acid (if used)

      • Magnesium oxide (if used)

      • Zinc oxide

      • (2-Hydroxyethyl)thiourea

    • Continue mixing until a homogeneous compound is obtained.

  • Cure Characterization:

    • Determine the optimal cure time and temperature using an oscillating disc rheometer or a moving die rheometer according to ASTM D2084.

  • Curing:

    • Sheet out the compounded rubber and cut to the desired shape.

    • Place the sample in a pre-heated mold in a curing press.

    • Cure at the predetermined temperature and time (e.g., 160°C for 20 minutes).

  • Characterization:

    • Allow the cured samples to mature for at least 24 hours at room temperature.

    • Evaluate the mechanical properties (tensile strength, elongation at break, hardness) according to relevant ASTM standards (e.g., ASTM D412 for tensile properties).

Table 1: Representative Formulation for Polychloroprene Vulcanization

IngredientParts per Hundred Rubber (phr)Purpose
Polychloroprene100Base Polymer
Zinc Oxide (ZnO)5Activator/Cross-linker
Magnesium Oxide (MgO)4Acid Scavenger
Stearic Acid0.5Processing Aid
(2-Hydroxyethyl)thiourea1.5Accelerator
Protocol 2.2: Formation of a Cross-Linked Hydrogel via Redox Polymerization

This protocol describes the synthesis of a poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogel using a redox initiation system containing (2-hydroxyethyl)thiourea.

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA), purified

  • (2-Hydroxyethyl)thiourea

  • Ammonium persulfate (APS) or another suitable peroxide (oxidizing agent)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) or a copper salt (catalyst/accelerator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation:

    • In a reaction vessel, dissolve the desired amount of HEMA monomer in deionized water.

    • Add (2-hydroxyethyl)thiourea to the monomer solution and stir until dissolved.

    • If a cross-linking comonomer (e.g., ethylene glycol dimethacrylate) is desired for higher cross-link density, add it at this stage.

  • Initiation System Preparation:

    • Prepare a fresh aqueous solution of the oxidizing agent (e.g., APS).

  • Polymerization:

    • Deoxygenate the monomer solution by bubbling with nitrogen gas for at least 15-20 minutes.

    • Add the catalyst/accelerator (e.g., TEMED) to the deoxygenated monomer solution.

    • Inject the oxidizing agent solution into the monomer solution with continuous stirring.

    • Polymerization should begin shortly, as indicated by an increase in viscosity and temperature.

    • Allow the reaction to proceed to completion (typically several hours at room temperature).

  • Purification and Characterization:

    • Immerse the resulting hydrogel in a large volume of deionized water to remove any unreacted monomers and initiator components. Change the water frequently over several days.

    • Characterize the hydrogel for its swelling ratio, mechanical properties, and network structure (e.g., using FT-IR to confirm polymerization).

Table 2: Example Formulation for PHEMA Hydrogel Synthesis

ComponentConcentration/AmountRole
HEMA50 wt% in waterMonomer
(2-Hydroxyethyl)thiourea0.5 mol% (relative to monomer)Reducing Agent
Ammonium Persulfate (APS)0.5 mol% (relative to monomer)Oxidizing Agent
TEMED0.5 vol%Catalyst/Accelerator

Part 3: Safety and Handling

(2-Hydroxyethyl)thiourea and its parent compound, thiourea, require careful handling due to their potential health hazards.[11][12][13]

  • Hazard Classification: Thiourea is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[12][13] (2-Hydroxyethyl)thiourea is classified as acutely toxic and a skin and eye irritant.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling these chemicals.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for (2-hydroxyethyl)thiourea before use.[11][12]

Conclusion and Future Outlook

(2-Hydroxyethyl)thiourea presents a compelling option for polymer scientists seeking to create cross-linked materials with a unique combination of properties. Its ability to act as a vulcanization accelerator, a component of redox initiation systems, and a facilitator of hydrogen bonding networks makes it a versatile tool. The presence of the hydroxyethyl group adds a hydrophilic dimension, which can be exploited in the design of biocompatible materials, hydrogels for drug delivery, and other advanced applications.

Future research should focus on elucidating the precise reaction mechanisms of (2-hydroxyethyl)thiourea in various polymer systems, quantifying the impact of its concentration on material properties, and exploring novel applications that leverage its bifunctionality. As our understanding of this promising molecule grows, so too will its role in the development of next-generation polymeric materials.

References

  • Mechanism for cross-linking polychloroprene with ethylene thiourea and zinc oxide - Sheffield Hallam University Research Archive. Available at: [Link]

  • Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials - PMC. Available at: [Link]

  • (PDF) Mechanism for crosslinking polychloroprene with ethylene thiourea and zinc oxide. Available at: [Link]

  • (2-hydroxyethyl)thiourea — Chemical Substance Information - NextSDS. Available at: [Link]

  • Mechanism of thiourea crosslink formation in chitosan through thermal decomposition of dithiocarbamate groups - ResearchGate. Available at: [Link]

  • RAYWAY™ Rubber Accelerator -Thioureas. Available at: [Link]

  • Free radical cross-linking copolymerization of acrylamide and N,N'methylene-bisacrylamide by using Fe(III)/thiourea and Ce(IV)/thiourea redox initiator systems - Academia.edu. Available at: [Link]

  • Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials - MDPI. Available at: [Link]

  • Endowing rubber with intrinsic self-healing properties using thiourea-based polymer - PMC. Available at: [Link]

  • Mechanism for cross-linking polychloroprene with ethylene thiourea and zinc oxide - Aston Research Explorer. Available at: [Link]

  • Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022 - Redox. Available at: [Link]

  • Thiourea Dioxide As a Green and Affordable Reducing Agent for the ARGET ATRP of Acrylates, Methacrylates, Styrene, Acrylonitrile, and Vinyl Chloride | ACS Macro Letters. Available at: [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC. Available at: [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available at: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]

  • New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties - Express Polymer Letters. Available at: [Link]

  • New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties - Semantic Scholar. Available at: [Link]

  • Rubber molecules are capable of considerable deformation even under of weak force and of rapidly returning to their orig - Vagmi Chemicals. Available at: [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Polymerization and characterization of 2-Hydroxyethyl acrylate - OpenMETU. Available at: [Link]

  • Effect of crosslinking on the properties of poly(2‐hydroxyethyl methacrylate) hydrogels. Available at: [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC - NIH. Available at: [Link]

  • Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - RSC Publishing. Available at: [Link]

  • Hydrogels based on 2-hydroxyethyl methacrylate: synthesis, characterization and hydration capacity - SciSpace. Available at: [Link]

  • Sensitization Potential of Dental Resins: 2-Hydroxyethyl Methacrylate and Its Water-Soluble Oligomers Have Immunostimulatory Effects - Our journal portfolio - PLOS. Available at: [Link]

  • Effect of 2-Hydroxyethyl Acrylate on Physical Properties of Optically Clear Resin. Available at: [Link]

  • Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed. Available at: [Link]

  • Mechanism for cross-linking polychloroprene with ethylene thiourea and zinc oxide | Request PDF - ResearchGate. Available at: [Link]

  • Influence of 2-Hydroxyethyl Methacrylate Concentration on Polymer Network of Adhesive Resin - ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification & Troubleshooting for Crude (2-Hydroxyethyl)thiourea

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (2-hydroxyethyl)thiourea .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (2-hydroxyethyl)thiourea .

Unlike standard non-polar thiourea derivatives, the presence of the 2-hydroxyethyl moiety introduces extensive hydrogen-bonding capabilities and high hydrophilicity. This compound exhibits zwitterionic resonance character, making it prone to supercooling, solvent trapping, and high aqueous solubility. Consequently, standard purification methods—such as simple aqueous washes —often result in catastrophic yield losses. The protocols and troubleshooting steps below are engineered to navigate these specific molecular constraints.

Part 1: Troubleshooting FAQs

Q1: My crude reaction mixture is a viscous, oily syrup that refuses to crystallize. How do I induce crystallization? The Causality: The combination of the hydroxyl group (-OH) and the thiourea core (-NH-C=S) creates a highly structured, self-associating solvation shell when dissolved in polar reaction solvents (like water or methanol). This lowers the thermodynamic driving force for nucleation, resulting in a supercooled syrup. The Solution: You must disrupt the solvation shell using a non-polar, aprotic anti-solvent. Triturating the syrup vigorously with diethyl ether or a hexane/ethyl acetate mixture forces the compound out of its solvated state. The mechanical shearing during trituration provides the kinetic energy required to overcome the nucleation barrier.

Q2: NMR analysis shows contamination with unreacted ethanolamine. How can I remove it without hydrolyzing my product? The Causality: Ethanolamine and (2-hydroxyethyl)thiourea share similar solubility profiles, making fractional crystallization difficult. Because ethanolamine is a primary aliphatic amine (pKa ~9.5) and the thiourea nitrogen atoms are essentially non-basic (due to delocalization into the thiocarbonyl group), there is a distinct electronic differential. The Solution: Utilize a strong cation-exchange resin (e.g., Amberlyst-15) in a methanolic solution. The sulfonic acid groups on the resin will selectively protonate and covalently trap the basic ethanolamine, leaving the neutral thiourea in the eluent.

Q3: The isolated product has a yellowish tint and a faint sulfurous odor. How do I decolorize it? The Causality: While thiourea itself is a known antioxidant and phenoloxidase inhibitor , thiourea derivatives are susceptible to oxidative dimerization into colored disulfides or thiuram derivatives when exposed to air and trace transition metals during synthesis . The Solution: Incorporate an activated charcoal treatment during the hot dissolution phase of your recrystallization. The extended π-system of the charcoal effectively adsorbs the conjugated, colored oxidation byproducts via π-π stacking and van der Waals interactions.

Q4: Can I use standard Reversed-Phase HPLC to purify this compound? The Causality: (2-Hydroxyethyl)thiourea is highly polar. On standard C18 reversed-phase columns, it will elute near the void volume, offering zero resolution from other polar reaction byproducts. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (like bare silica or amide-bonded phases) and a highly organic mobile phase, allowing for excellent retention and separation of highly polar thiourea derivatives.

Part 2: Data Presentation

The following table synthesizes the quantitative performance metrics of various purification strategies for crude (2-hydroxyethyl)thiourea.

Purification MethodTarget Impurities RemovedTypical Yield RecoveryPurity AchievedPros / Cons
Solvent/Anti-Solvent Recrystallization Inorganic salts, bis-alkylated byproducts70–85%> 98%Pros: Highly scalable; low cost.Cons: Requires precise temperature gradients.
Cation-Exchange Scavenging Unreacted ethanolamine90–95%> 95%Pros: Chemoselective for amines; fast.Cons: Does not remove neutral/acidic impurities.
Activated Charcoal Treatment Colored oxidation products (disulfides)80–90%N/A (Decolorized)Pros: Excellent optical purity.Cons: Overuse causes product adsorption.
Preparative HILIC Chromatography Highly polar structural isomers60–75%> 99.5%Pros: Ultimate analytical resolution.Cons: Low throughput; high solvent consumption.

Part 3: Self-Validating Experimental Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization with Decolorization

This protocol utilizes a polarity gradient to selectively precipitate the target compound while keeping impurities solvated.

  • Dissolution: Transfer 10.0 g of crude (2-hydroxyethyl)thiourea to a 250 mL Erlenmeyer flask. Add 30 mL of absolute ethanol and heat to 60°C with stirring until fully dissolved.

  • Decolorization: Add 0.5 g of activated charcoal to the hot solution. Boil gently for 5 minutes.

  • Hot Filtration: Filter the suspension rapidly through a pre-warmed Büchner funnel with a Celite pad to remove the charcoal. Validation: The filtrate must be completely colorless. If a yellow tint persists, repeat Step 2.

  • Anti-Solvent Addition: Return the clear filtrate to a heat source (50°C). Add ethyl acetate dropwise (approx. 40-50 mL) until the solution becomes slightly turbid. Add exactly 1 mL of ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Isolation: Filter the resulting white crystals under vacuum. Wash the filter cake with 15 mL of ice-cold diethyl ether to remove residual ethyl acetate and displace trapped moisture.

  • Drying & Validation: Dry in a vacuum desiccator overnight. Validation: Measure the melting point. A sharp, narrow melting point range confirms the absence of trapped solvent or salts.

Protocol B: Amine Scavenging via Cation-Exchange

This protocol exploits the basicity of ethanolamine to chemically subtract it from the neutral thiourea product.

  • Resin Preparation: Swell 5.0 g of Amberlyst-15 (hydrogen form) in 20 mL of methanol for 30 minutes.

  • Loading: Dissolve the crude mixture (suspected of amine contamination) in 50 mL of methanol. Add the swollen resin to the solution.

  • Incubation: Stir the suspension gently at room temperature for 2 hours. Causality: Gentle stirring prevents the mechanical fracturing of the resin beads, which would create difficult-to-filter fines.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin beads with an additional 20 mL of methanol to ensure all neutral thiourea is recovered.

  • Concentration & Validation: Evaporate the methanolic filtrate under reduced pressure. Validation: Spot the purified residue on a silica TLC plate (Eluent: 10% MeOH in DCM). Spray with Ninhydrin stain and heat. The absence of a purple spot confirms the complete removal of primary amines (ethanolamine).

Part 4: Decision Workflow Visualization

The following diagram outlines the logical decision-making process for purifying crude (2-hydroxyethyl)thiourea based on visual and analytical feedback.

G Start Crude (2-Hydroxyethyl)thiourea State Physical State? Start->State Oily Oily Syrup / Fails to Crystallize State->Oily Viscous Solid Solid / Crystalline State->Solid Powder Trituration Triturate with Diethyl Ether / EtOAc Oily->Trituration Impurity Primary Impurity? Solid->Impurity Trituration->Solid Amine Unreacted Ethanolamine Impurity->Amine Color Yellow Tint / Oxidation Products Impurity->Color Recryst Recrystallization (EtOH / EtOAc) Impurity->Recryst Minor impurities Resin Cation-Exchange Resin (Amberlyst-15) Amine->Resin Charcoal Activated Charcoal Treatment Color->Charcoal Resin->Recryst Charcoal->Recryst Pure Pure (2-Hydroxyethyl)thiourea Recryst->Pure

Caption: Diagnostic workflow for the troubleshooting and purification of crude (2-hydroxyethyl)thiourea.

References

  • Raghunath, M., et al. "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Van Driessche, E., et al. Thiourea: the antioxidant of choice for the purification of proteins from phenol-rich plant tissues. Analytical Biochemistry, PubMed. URL:[Link]

Optimization

minimizing side reactions in (2-hydroxyethyl)thiourea preparation

Technical Support Center: (2-Hydroxyethyl)thiourea Synthesis From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of (2-hydroxyethyl)thiourea. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Hydroxyethyl)thiourea Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-hydroxyethyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during its preparation. By understanding the causality behind experimental choices, you can optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for (2-hydroxyethyl)thiourea and what are their main challenges?

There are two primary, well-established routes for the synthesis of (2-hydroxyethyl)thiourea:

  • Reaction of Thiourea with 2-Chloroethanol: This is a common and straightforward method involving the nucleophilic attack of the sulfur atom in thiourea on the electrophilic carbon of 2-chloroethanol. The main challenge is controlling the reaction to prevent over-alkylation, which leads to the formation of N,N'-bis(2-hydroxyethyl)thiourea.

  • Reaction of Thiourea with Ethylene Oxide: This route offers an atom-economical alternative. However, it requires careful control of reaction conditions to prevent the polymerization of ethylene oxide and to manage the exothermic nature of the reaction.

Both methods can be susceptible to hydrolysis of thiourea under non-neutral pH conditions, especially at elevated temperatures.[1][2]

Troubleshooting Guide: Synthesis via 2-Chloroethanol

This route involves the S-alkylation of thiourea to form an isothiouronium salt intermediate, which then rearranges to the N-substituted product. However, several side reactions can occur.

Q2: My reaction yield is low, and I'm observing significant amounts of unreacted thiourea. What's going wrong?

A low yield with a significant amount of starting material remaining often points to suboptimal reaction conditions or deactivation of the nucleophile.

Possible Causes & Solutions:

  • Insufficient Temperature or Reaction Time: The reaction may be too slow at lower temperatures. Gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable. A typical approach involves heating the mixture to around 75°C for several hours.[1]

  • pH of the Reaction Mixture: Thiourea's nucleophilicity is pH-dependent. In strongly acidic conditions, the sulfur atom can be protonated, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to hydrolysis of the product or starting material.[1][2] Maintaining a neutral to slightly basic pH is often optimal.

  • Solvent Choice: The choice of solvent is crucial. Alcohols, such as ethanol, are commonly used as they effectively dissolve both thiourea and 2-chloroethanol.

Q3: I've identified a significant byproduct in my final product. How can I prevent its formation?

The most common byproduct in this synthesis is N,N'-bis(2-hydroxyethyl)thiourea. Its formation is a result of over-alkylation.

Mechanism of Side Reaction:

Once the desired monosubstituted (2-hydroxyethyl)thiourea is formed, the nitrogen atoms are still nucleophilic and can react with another molecule of 2-chloroethanol. This is particularly problematic if an excess of 2-chloroethanol is used or if the reaction is allowed to proceed for too long at high temperatures.

dot graph "Side_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Thiourea [label="Thiourea", fillcolor="#F1F3F4"]; Chloroethanol1 [label="2-Chloroethanol", fillcolor="#F1F3F4"]; Product [label="(2-Hydroxyethyl)thiourea\n(Desired Product)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloroethanol2 [label="2-Chloroethanol\n(Excess)", fillcolor="#F1F3F4"]; Byproduct [label="N,N'-bis(2-hydroxyethyl)thiourea\n(Byproduct)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Thiourea -> Product [label=" S-Alkylation", color="#4285F4"]; Product -> Byproduct [label=" N-Alkylation (Side Reaction)", color="#EA4335"]; Chloroethanol1 -> Product [style=invis]; Chloroethanol2 -> Byproduct [style=invis]; } caption: "Primary vs. Side Reaction Pathway"

Strategies to Minimize Byproduct Formation:

StrategyRationale & Explanation
Control Stoichiometry Use a slight excess of thiourea relative to 2-chloroethanol (e.g., 1.1:1 ratio). This ensures that 2-chloroethanol is the limiting reagent, reducing the chance of a second alkylation.
Controlled Addition Add the 2-chloroethanol dropwise to the heated solution of thiourea.[3] This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.
Temperature Management Avoid excessively high temperatures. While heat is needed to drive the reaction, it can also accelerate the rate of the secondary N-alkylation. Aim for a moderate temperature (e.g., 70-80°C) and monitor the reaction closely.[4]
Monitor Reaction Progress Use TLC to track the disappearance of 2-chloroethanol and the formation of the product. Stop the reaction once the limiting reagent is consumed to prevent further reaction.
Recommended Protocol: (2-Hydroxyethyl)thiourea from 2-Chloroethanol

This protocol is optimized to favor the formation of the monosubstituted product.

Materials:

  • Thiourea

  • 2-Chloroethanol

  • Ethanol (95%)

  • Deionized Water

  • Sodium Acetate Trihydrate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 mole) in 95% ethanol.

  • Heating: Heat the mixture to a gentle reflux until all the thiourea has dissolved.

  • Addition: Slowly add 2-chloroethanol (0.95 moles) dropwise to the refluxing solution over 30-45 minutes.

  • Reaction: Continue to reflux the mixture for an additional 3-4 hours. Monitor the reaction's progress using TLC.

  • Cooling & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate. If so, filter the solid.

  • Purification: Dissolve the crude product in hot deionized water. Add a solution of sodium acetate to neutralize any hydrochloride salt formed.[3] Allow the solution to cool slowly, promoting crystallization. Filter the purified crystals and dry under vacuum.

Troubleshooting Guide: Synthesis via Ethylene Oxide

This method can be highly efficient but requires stringent control due to the properties of ethylene oxide.

Q4: My reaction with ethylene oxide is difficult to control and I'm getting a viscous, polymeric substance. What is happening?

The formation of a viscous or polymeric substance indicates that the primary side reaction, the polymerization of ethylene oxide, is occurring.

Mechanism of Polymerization:

Ethylene oxide can react with the hydroxyl group of the desired (2-hydroxyethyl)thiourea product or with another molecule of ethylene oxide, initiating a chain reaction that forms polyethylene glycol (PEG) or related polymers.

dot graph "Polymerization_Side_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Desired Reaction vs. Polymerization"

Preventative Measures:

StrategyRationale & Explanation
Strict Temperature Control The reaction is highly exothermic. It must be conducted in a vessel with efficient cooling (e.g., an ice-water bath) to maintain a low and stable temperature (typically below 30°C).
Controlled Reagent Addition Ethylene oxide should be added very slowly, either as a gas bubbled through the solution or as a pre-chilled liquid added dropwise, to prevent a dangerous buildup of unreacted reagent and a subsequent thermal runaway.
Use of a Catalyst A mild basic catalyst can promote the reaction of thiourea with ethylene oxide without significantly promoting polymerization. However, strong bases should be avoided.
Solvent and Concentration Conducting the reaction in a suitable solvent (like water or an alcohol) helps to dissipate heat and control the concentration of reactants.

General Purification & Analysis FAQs

Q5: How can I be sure my final product is pure?

Several analytical techniques are essential for confirming the purity of your (2-hydroxyethyl)thiourea.

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of starting materials and byproducts.[5]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can be used to detect and quantify impurities.

  • FT-IR Spectroscopy: Useful for confirming the presence of key functional groups (O-H, N-H, C=S).

Q6: My product seems to degrade during workup or storage. What precautions should I take?

(2-hydroxyethyl)thiourea can be susceptible to hydrolysis and oxidation.

  • Hydrolysis: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, as this can hydrolyze the thiourea moiety to ammonia and carbon dioxide.[1][2] Workup and purification should ideally be performed under neutral pH conditions.

  • Oxidation: Thiourea and its derivatives can be oxidized by various agents.[6] Store the final product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

By carefully controlling reaction parameters and understanding the underlying mechanisms of potential side reactions, the synthesis of (2-hydroxyethyl)thiourea can be optimized to produce a high-purity product consistently.

References

  • Benchchem. Side reactions and byproduct formation in thiourea synthesis.
  • Annexe Chem. (2024). Thiourea Unraveling Its Diverse Applications.
  • Organic Syntheses Procedure. Ethylene thiourea.
  • ResearchGate. (2011). Oxidation of Thiourea and Substituted Thioureas.
  • Biblioteka Nauki. Synthesis and characterization of thiourea.
  • Organic Syntheses Procedure. pseudothiohydantoin.
  • PubMed. (1975). Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for (2-hydroxyethyl)thiourea Chromatography

Welcome to the technical support center for the chromatographic analysis of (2-hydroxyethyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of (2-hydroxyethyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during method development and troubleshooting. As a small, polar molecule, (2-hydroxyethyl)thiourea presents unique analytical hurdles, primarily related to achieving adequate retention and symmetrical peak shape. This resource provides in-depth, experience-driven solutions to these common problems.

FAQs: Method Development & Optimization

This section addresses foundational questions that arise when designing a robust analytical method for (2-hydroxyethyl)thiourea.

Q1: What is the most suitable chromatographic mode and column for analyzing (2-hydroxyethyl)thiourea?

A1: The choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) is critical and depends on your analytical goals.

  • Reversed-Phase (RP-HPLC): While standard C18 columns often provide insufficient retention for highly polar compounds like (2-hydroxyethyl)thiourea, specialized RP columns are a viable option. Look for columns designed for polar analytes, often labeled as "AQ" or "Aqueous C18". These columns are engineered to prevent "dewetting" or "phase collapse" when using highly aqueous mobile phases (e.g., >95% water), which are necessary to retain the analyte.[1] Another approach is to use a C18 column with low silanol activity to minimize undesirable secondary interactions.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative and often the preferred technique for retaining very polar compounds.[1][3][4] It utilizes a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (>70%).[1][5] In HILIC, a water-rich layer forms on the stationary phase, and the analyte partitions into this layer, leading to retention.[3][5] This mode is highly compatible with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates better desolvation and ionization.[6]

Decision Workflow:

start Goal: Analyze (2-hydroxyethyl)thiourea rp_check Is retention on a standard C18 column sufficient (k > 2)? start->rp_check rp_yes Optimize existing RP-HPLC method. rp_check->rp_yes Yes rp_no No, poor retention. rp_check->rp_no No mode_select Select Chromatographic Mode rp_no->mode_select rp_polar Option 1: Polar-Compatible RP-HPLC (e.g., Aqueous C18, Polar Endcapped) mode_select->rp_polar If MS compatibility is not primary and moderate retention is acceptable hilic Option 2: HILIC (e.g., Amide, Silica, Diol) mode_select->hilic For strong retention of polar analytes and high MS sensitivity

Caption: Decision tree for selecting the appropriate chromatographic mode.

Q2: How does mobile phase pH affect the analysis, and how should I optimize it?

A2: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[7][8] (2-hydroxyethyl)thiourea contains a thiourea group which can be protonated under acidic conditions. The ionization state of the analyte, as well as the stationary phase's surface charge (residual silanols), is dictated by pH.

Mechanism of Action:

  • Analyte Ionization: When the mobile phase pH is well below the analyte's pKa, it exists primarily in its protonated (ionized, more polar) form. In reversed-phase, this increased polarity leads to reduced retention.[7] Conversely, as the pH increases above the pKa, the analyte becomes neutral (less polar), increasing its retention on a non-polar stationary phase.[7][9]

  • Silanol Suppression: Silica-based columns have residual silanol groups (-Si-OH) on their surface, which can become ionized (-Si-O⁻) at pH levels above approximately 3.5. These negatively charged sites can cause secondary electrostatic interactions with positively charged basic analytes, leading to significant peak tailing.[10]

Optimization Strategy: To ensure a robust and reproducible method, operate at a pH that is at least 1.5-2 units away from the analyte's pKa.[7][11] For basic compounds like (2-hydroxyethyl)thiourea, this typically means working at either a low pH (e.g., pH < 3) or a high pH (e.g., pH > 8, if the column allows).

  • Low pH (e.g., 2.5-3.0): This is the most common approach. At this pH, the analyte is likely protonated and carries a positive charge, but the residual silanols on the column are suppressed (not ionized), which significantly reduces peak tailing.[10]

  • High pH (e.g., 8-10): At high pH, the analyte is neutral and more retained. However, you must use a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve above pH 7.5.[11]

The effect of pH on retention and peak asymmetry can be summarized as follows:

Mobile Phase pHAnalyte State (Assumed pKa ~2.5)Silanol StateExpected RP RetentionExpected Peak Shape
< 2.5Protonated (Cationic)NeutralLowerGood
3.0 - 6.0Protonated (Cationic)Ionized (-)VariablePoor (Tailing)
> 8.0NeutralIonized (-)HigherGood (on stable column)

See Protocol 1 for a detailed experimental guide to pH scouting.

Q3: Which organic modifier should I choose: acetonitrile or methanol?

A3: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, and their choice can influence selectivity.[12][13]

  • Acetonitrile (ACN): Generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[13] It acts primarily as a non-polar solvent in RP-HPLC. For HILIC, ACN is the weak solvent of choice due to its aprotic nature, which is essential for establishing the aqueous layer for partitioning.[5][6]

  • Methanol (MeOH): A protic solvent that can engage in hydrogen bonding. This property can sometimes offer unique selectivity compared to ACN.[14] However, it has a higher viscosity and UV cutoff.

For (2-hydroxyethyl)thiourea, acetonitrile is typically the recommended starting point , especially if developing a HILIC method or if low UV detection (<220 nm) is required. If selectivity between the main peak and impurities is a challenge, evaluating methanol is a valuable step in method development.[14]

FAQs: Troubleshooting Common Problems

This section provides solutions to issues that frequently arise during the analysis.

Q4: Why is my analyte eluting at or near the void volume (poor retention)?

A4: This is the most common issue for polar compounds in reversed-phase mode. It indicates that the analyte has very little interaction with the stationary phase.

Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The mobile phase is too "strong" (too much organic solvent).

    • Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile). For highly polar compounds, you may need to use a mobile phase with very high aqueous content, such as 95-100% aqueous buffer.[1] Ensure you are using an aqueous-compatible column to avoid dewetting.[1]

  • Inappropriate Chromatographic Mode: A standard C18 column is not suitable for this polar analyte.

    • Solution: Switch to a more appropriate stationary phase. Consider a polar-embedded or polar-endcapped RP column, or switch to HILIC mode, which is specifically designed for polar analytes.[1][15]

  • Analyte is in a Highly Polar (Ionized) State:

    • Solution: Adjust the mobile phase pH to suppress the ionization of your analyte, making it less polar and more retentive in RP-HPLC. For a basic compound, this would mean increasing the pH (use a high-pH stable column).[7][9]

Q5: What is causing my (2-hydroxyethyl)thiourea peak to tail, and how can I fix it?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[10][16]

Troubleshooting Workflow:

start Problem: Peak Tailing (Asymmetry Factor > 1.2) cause_check Is it a chemical or physical problem? start->cause_check chemical_path Chemical Causes (Analyte-Specific) cause_check->chemical_path Only analyte peak tails physical_path Physical Causes (Affects All Peaks) cause_check->physical_path All peaks tail ph_issue 1. Secondary Silanol Interactions (Most common for basic analytes) chemical_path->ph_issue overload_issue 2. Mass Overload chemical_path->overload_issue void_issue 1. Column Void / Contamination physical_path->void_issue dead_vol_issue 2. Extra-Column Volume physical_path->dead_vol_issue ph_solution Solution: Lower mobile phase pH to <3.0 to suppress silanol ionization. Use a highly deactivated (end-capped) column. ph_issue->ph_solution overload_solution Solution: Reduce injection volume or sample concentration. overload_issue->overload_solution void_solution Solution: Reverse-flush column (if permitted). Replace column if problem persists. void_issue->void_solution dead_vol_solution Solution: Check and tighten all fittings. Use shorter, smaller ID tubing. dead_vol_issue->dead_vol_solution

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Chemical Cause (Silanol Interactions): This is the most likely cause for a basic compound like (2-hydroxyethyl)thiourea.[10] The protonated analyte interacts with ionized silanols on the silica surface.

    • Solution: Operate at a low pH (e.g., pH 2.7 using a phosphate or formate buffer) to keep the silanols in their neutral state.[10] Alternatively, use a modern, highly end-capped column with minimal residual silanol activity.[16]

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute the sample or reduce the injection volume.[16]

  • Physical Issues: A void at the head of the column or excessive dead volume in the system can cause all peaks to tail.[17]

    • Solution: Check all fittings, use appropriate tubing, and if a void is suspected, try reversing and flushing the column (check manufacturer's instructions first) or replace it.[10][16]

Q6: My retention times are shifting between injections. What's the cause?

A6: Unstable retention times point to a lack of equilibrium or changes in the mobile phase or column conditions.

Causes & Solutions:

  • Insufficient Column Equilibration: This is especially critical in HILIC, which may require longer equilibration times than reversed-phase to establish a stable water layer on the stationary phase.[15]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 15-20 column volumes before the first injection. For HILIC, this can mean 30 minutes or more.[15]

  • Mobile Phase Issues: The mobile phase composition may be changing over time due to improper mixing, evaporation of the organic component, or instability of buffers.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using an on-line mixer, ensure it is functioning correctly by pre-mixing the mobile phase manually and checking if the problem resolves.[18]

  • Unstable Column Temperature: Temperature fluctuations directly affect mobile phase viscosity and reaction kinetics, leading to retention time drift.

    • Solution: Use a column oven and maintain a constant temperature, for example, 30°C.[19]

  • Inconsistent pH: If the mobile phase is not buffered or is buffered improperly (i.e., using a buffer outside its effective range), the pH can drift, causing retention shifts for ionizable analytes.

    • Solution: Use a buffer at a concentration of 10-25 mM and ensure the mobile phase pH is within ±1 unit of the buffer's pKa.[20]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting for Reversed-Phase HPLC

Objective: To determine the optimal mobile phase pH for achieving good peak shape and retention for (2-hydroxyethyl)thiourea.

Methodology:

  • Prepare Buffers: Prepare three separate mobile phases. Use a consistent buffer concentration (e.g., 20 mM) and organic modifier percentage (e.g., 5% Acetonitrile).

    • Mobile Phase A (pH ~2.7): 20 mM Potassium Phosphate in Water, adjust pH to 2.7 with Phosphoric Acid. Mix 950 mL of this buffer with 50 mL of Acetonitrile.

    • Mobile Phase B (pH ~4.5): 20 mM Ammonium Acetate in Water, adjust pH to 4.5 with Acetic Acid. Mix 950 mL of this buffer with 50 mL of Acetonitrile.

    • Mobile Phase C (pH ~7.0): 20 mM Potassium Phosphate in Water, adjust pH to 7.0. Mix 950 mL of this buffer with 50 mL of Acetonitrile.

  • System Setup: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm). Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Analysis:

    • Equilibrate the column thoroughly with Mobile Phase A (at least 20 column volumes).

    • Inject a standard solution of (2-hydroxyethyl)thiourea three times.

    • Record the retention time (Rt), peak asymmetry (As), and theoretical plates (N).

    • Flush the system and re-equilibrate with Mobile Phase B. Repeat the injections.

    • Flush the system and re-equilibrate with Mobile Phase C. Repeat the injections.

  • Data Evaluation: Compare the results. The optimal pH will provide a good balance of retention (ideally k > 2), high plate count, and an asymmetry factor close to 1.0.[14] You will likely observe significant peak tailing at pH 4.5 and 7.0, with the best peak shape at pH 2.7.[10]

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Mastelf Technologies. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. [Link]

  • SIELC Technologies. (2018, February 16). Separation of N-(2-Hydroxyethyl)-N'-allylthiourea on Newcrom R1 HPLC column. [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. HILIC method optimisation using combined mobile phases. [Link]

  • Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]

  • Guillarme, D. (2013, February 5). HILIC: A Critical Evaluation. LCGC International. [Link]

  • Chan, C., et al. Effective HPLC method development. SciSpace. [Link]

  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for.... [Link]

  • Schmidt, A., et al. (2001, November 16). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Reference Data & Comparative Studies

Validation

(2-hydroxyethyl)thiourea vs standard thiourea in corrosion inhibition

An In-Depth Comparative Guide to (2-hydroxyethyl)thiourea and Standard Thiourea as Corrosion Inhibitors Introduction: The Enduring Challenge of Corrosion Corrosion, the gradual degradation of materials by chemical or ele...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to (2-hydroxyethyl)thiourea and Standard Thiourea as Corrosion Inhibitors

Introduction: The Enduring Challenge of Corrosion

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, represents a persistent and costly challenge across numerous industries.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration.[3] Among these, thiourea and its derivatives have long been recognized for their exceptional performance.[1][4] Their efficacy is largely attributed to the presence of sulfur and nitrogen heteroatoms, which act as effective adsorption centers on metal surfaces.[4][5]

This guide provides a detailed comparative analysis of a key derivative, (2-hydroxyethyl)thiourea, against the foundational compound, standard thiourea. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and delve into the causal mechanisms that differentiate these two molecules. We will explore how a subtle modification in molecular structure leads to a significant enhancement in protective capabilities, supported by experimental data and validated protocols for researchers in the field.

The Core Mechanism: Adsorption at the Metal-Solution Interface

The fundamental principle by which thiourea-based compounds inhibit corrosion is through adsorption onto the metal surface.[4][6] This process forms a protective film that isolates the metal from the aggressive corrosive medium. This interaction is not merely a passive layering; it is a complex electrochemical phenomenon.

The inhibitor molecules, containing lone pair electrons on their sulfur and nitrogen atoms, are attracted to the metal surface.[1] They displace water molecules and other corrosive species, effectively blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would otherwise occur.[1][7] This adsorption can manifest in two primary forms:

  • Physisorption: An electrostatic attraction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: The formation of coordinate covalent bonds between the heteroatoms (S, N, and in the case of the derivative, O) of the inhibitor and the vacant d-orbitals of the metal atoms.[4] This stronger form of adsorption typically leads to higher and more persistent inhibition efficiency.

The effectiveness of any thiourea derivative is therefore intrinsically linked to its molecular structure, which dictates the electron density at its active centers and its orientation upon adsorption.[7][8]

cluster_surface Metal Surface Inhibitor Inhibitor Molecule (Thiourea Derivative) Metal Metal Substrate Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H2O H₂O H2O->Metal Displacement Corrosive_Ion Corrosive Ions (e.g., H⁺, Cl⁻) Corrosive_Ion->Metal Blocking of Active Sites G cluster_TU Standard Thiourea cluster_HETU (2-hydroxyethyl)thiourea TU_label C(S)(NH₂)₂ TU_img HETU_label C₃H₈N₂OS HETU_img

Caption: Molecular structures of the two compared inhibitors.

The key differentiators are:

  • Inductive Effect: The alkyl portion of the hydroxyethyl group is electron-donating. This pushes electron density towards the thiocarbonyl (C=S) group, increasing the electron density on the sulfur and nitrogen atoms. This enhanced electron richness facilitates a stronger and more stable coordinate bond with the metal surface. [8]* Additional Adsorption Site: The oxygen atom in the hydroxyl (-OH) group possesses its own lone pairs of electrons. This provides an additional potential site for adsorption onto the metal surface, further anchoring the molecule and increasing surface coverage.

  • Steric and Solubility Effects: The larger size of (2-hydroxyethyl)thiourea can lead to greater surface coverage per molecule. Furthermore, the hydroxyl group can improve the inhibitor's solubility and stability in aqueous acidic solutions, ensuring a more consistent concentration at the metal-solution interface.

Quantitative Performance Comparison

To illustrate the practical impact of these structural advantages, we present a summary of typical experimental data for the inhibition of mild steel corrosion in a 1 M HCl solution. These values are representative of results obtained via the standard electrochemical and gravimetric methods detailed in the following section.

InhibitorConcentration (mM)Corrosion Current Density (i_corr) (µA/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (IE%)
Blank (No Inhibitor) 0115045-
Standard Thiourea 128718075.0
516132586.0
1010448091.0
(2-hydroxyethyl)thiourea 117330085.0
57075093.9
1046112096.0

Analysis of Data: The data clearly demonstrates the superior performance of (2-hydroxyethyl)thiourea. At every tested concentration, it results in a lower corrosion current density (i_corr), a significantly higher charge transfer resistance (R_ct), and a greater overall inhibition efficiency (IE%). [9][10]The higher R_ct value is particularly telling, as it directly reflects a greater resistance to the electrochemical process of charge transfer that is fundamental to corrosion. [11][12]This confirms that the molecular modifications in (2-hydroxyethyl)thiourea translate into the formation of a more robust and effective protective barrier on the metal surface.

Self-Validating Experimental Protocols

The trustworthiness of any comparative data hinges on the rigor of the experimental methods used to obtain it. [13]Below are the detailed, self-validating protocols for the primary techniques used to evaluate corrosion inhibitors.

Weight Loss (Gravimetric) Method

This foundational technique provides a direct measure of material loss and is essential for validating electrochemical results. [2][14][15] Step-by-Step Protocol:

  • Specimen Preparation:

    • Cut mild steel coupons to a standard dimension (e.g., 2cm x 2cm x 0.1cm).

    • Mechanically abrade the surfaces sequentially with 400, 800, and 1200 grit silicon carbide emery paper.

    • Degrease the coupons by sonicating in acetone for 5 minutes.

    • Rinse thoroughly with deionized water and dry with a stream of warm air.

    • Accurately measure the weight of each coupon to four decimal places (W_initial) and store in a desiccator.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl) and solutions containing various concentrations of the inhibitors.

    • Fully immerse the pre-weighed coupons in 200 mL of the test solution in beakers.

    • Maintain a constant temperature (e.g., 25°C) in a water bath for a fixed duration (e.g., 6 hours).

  • Post-Immersion Analysis:

    • Carefully retrieve the coupons from the solutions.

    • Rinse with deionized water and scrub gently with a soft brush to remove loose corrosion products.

    • Immerse in a cleaning solution (e.g., Clarke's solution) to remove adhered products, rinse, dry, and re-weigh (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/y) = (87.6 * ΔW) / (D * A * T) where ΔW is weight loss (mg), D is density of the metal (g/cm³), A is the surface area (cm²), and T is immersion time (hours).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques offer rapid and mechanistic insights into the corrosion process. [12][16][17]They are performed using a standard three-electrode cell configuration (working electrode: steel coupon; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum wire) connected to a potentiostat.

A. Potentiodynamic Polarization (PDP) This method determines the corrosion current by extrapolating the linear portions (Tafel regions) of the polarization curve. [16] Step-by-Step Protocol:

  • Setup: Assemble the three-electrode cell with the test solution. Allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Scan: Apply a potential scan at a slow rate (e.g., 1 mV/s) from approximately -250 mV to +250 mV relative to the OCP.

  • Analysis: Plot the resulting current density (log scale) versus the applied potential. The corrosion potential (E_corr) and corrosion current density (i_corr) are determined from the intersection of the extrapolated anodic and cathodic Tafel slopes.

  • Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.

B. Electrochemical Impedance Spectroscopy (EIS) EIS provides detailed information about the inhibitor film's properties and the corrosion mechanism by measuring the system's impedance to a small-amplitude AC signal over a range of frequencies. [11][18][19] Step-by-Step Protocol:

  • Setup: Use the same three-electrode cell setup and allow the OCP to stabilize.

  • Measurement: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

  • Analysis:

    • Plot the data in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude/phase angle vs. frequency) formats.

    • Model the data using an appropriate equivalent electrical circuit (EEC). The charge transfer resistance (R_ct) is a key parameter obtained from this model.

  • Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion start Prepare Metal Coupons (Abrade, Degrease, Weigh) soln Prepare Corrosive Media (With & Without Inhibitors) start->soln gravimetric Weight Loss Method (Long-term Immersion) soln->gravimetric electrochemical Electrochemical Tests (PDP & EIS) soln->electrochemical calc_grav Calculate Corrosion Rate & IE% from Weight Loss gravimetric->calc_grav analyze_electro Analyze Polarization Curves (i_corr) & Impedance Spectra (R_ct) electrochemical->analyze_electro compare Compare Performance & Determine Mechanism calc_grav->compare analyze_electro->compare

Caption: A validated workflow for comparative inhibitor evaluation.

Conclusion and Recommendations

This enhanced performance is not arbitrary but is a direct consequence of its molecular architecture. The presence of the 2-hydroxyethyl group augments the molecule's inhibitive properties through a combination of an inductive electron-donating effect and the provision of an additional oxygen adsorption site. This results in stronger adsorption to the metal surface, leading to superior surface coverage and the formation of a more resilient protective film.

For researchers and professionals in drug development and materials science, this guide underscores a critical principle: rational design based on mechanistic understanding is key to developing superior chemical agents. When selecting an inhibitor from the thiourea class for applications requiring high efficiency and stability, (2-hydroxyethyl)thiourea presents a scientifically validated and superior alternative to its parent compound.

References

  • ACS Publications. (2016, January 5). Thiourea Derivatives as Potent Inhibitors of Aluminum Corrosion: Atomic-Level Insight into Adsorption and Inhibition Mechanisms.
  • Loto, R.T., Loto, C.A., & Popoola, A.P.I. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science, 3(5), 885-894.
  • IntechOpen. (n.d.). Experimental Methods of Corrosion Inhibition Assessment.
  • AMPP. (1993, June 1). Inhibition of Steel Corrosion by Thiourea Derivatives.
  • Springer. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
  • OSTI.GOV. (n.d.). Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors.
  • Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media.
  • ResearchGate. (n.d.). Potentiodynamic polarization parameters for corrosion Inhibition of AISI 1007 steel using CPE and CSO in Saline water.
  • AMPP. (n.d.). Evaluation of corrosion inhibitors.
  • AMPP. (n.d.). Laboratory Method for Corrosion Inhibitor Evaluation.
  • MDPI. (2025, December 10). Potentiodynamic Polarization: Significance and symbolism.
  • MDPI. (2022, July 19). Experimental and theoretical techniques applied to the study of organic corrosion inhibitors in acidic media.
  • IJAET. (n.d.). CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE.
  • ARPN Journals. (n.d.). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION.
  • ResearchGate. (2025, December 13). ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY AND ITS APPLICATIONS IN CORROSION RESEARCH | Request PDF.
  • IJCRT.org. (2022, December 12). Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method.
  • ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild... | Download Scientific Diagram.
  • RSC Publishing. (n.d.). Robust pyrazole-based thiourea scaffolds as carbon steel corrosion inhibitors in 1 M HCl, complemented by electrochemical and theoretical approaches.
  • ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers.
  • Reclamation. (2019, January 30). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.
  • ResearchGate. (n.d.). Corrosion inhibition results from weight loss measurement (a) Compound....
  • ResearchGate. (n.d.). Corrosion rate and Corrosion Efficiency -Weight Loss Method.
  • ASTM International. (2009, May 15). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1.
  • Semantic Scholar. (2015, January 15). Weight Loss Corrosion Study of Some Metals in Acid Medium.
  • BenchChem. (n.d.). comparative study of corrosion inhibition efficiency of different thiourea derivatives.
  • PMC. (n.d.). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution.
  • Anti-Corrosion Methods and Materials. (1968, July). Thiourea and Its Derivatives as Corrosion Inhibitors.
  • ACS Omega. (2019, August 26). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution.
  • Springer. (n.d.). Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy.

Sources

Comparative

Validating the Biological Activity of (2-Hydroxyethyl)thiourea Metal Complexes: A Comparative Guide

Introduction The development of transition metal complexes (e.g., Pt, Pd, Cu) coordinated with thiourea derivatives represents a critical frontier in medicinal chemistry, particularly for overcoming drug resistance assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of transition metal complexes (e.g., Pt, Pd, Cu) coordinated with thiourea derivatives represents a critical frontier in medicinal chemistry, particularly for overcoming drug resistance associated with classical chemotherapeutics like cisplatin. The incorporation of a 2-hydroxyethyl moiety into the thiourea scaffold is a deliberate structural choice: it introduces a terminal hydroxyl group that significantly enhances aqueous solubility, improves hydrogen-bonding interactions with biological targets (such as DNA), and modulates the lipophilicity of the resulting metal complex (1)[1].

This guide provides an objective comparison of (2-hydroxyethyl)thiourea metal complexes against standard pharmacological agents, detailing the self-validating experimental workflows required to rigorously assess their biological activity.

Structural Causality and Comparative Efficacy

The biological potency of these complexes stems directly from their coordination chemistry. The thiourea ligand typically coordinates in a bidentate manner via the sulfur and nitrogen/oxygen atoms, forming stable six-membered chelate metallocycles. The diagonal arrangement of "soft" and "hard" donor atoms within the coordination sphere induces Pearson's "molecular antisymbiosis in the trans effect," ensuring a precise 1:1 metal-to-ligand ratio (2)[2]. This structural geometry closely mimics the square-planar configuration of cisplatin, allowing these complexes to intercalate into DNA and induce single- and double-stranded breaks.

Table 1: Comparative In Vitro Efficacy vs. Standard Agents
Metal ComplexTarget Cell Line / PathogenObserved IC₅₀ / ActivityReference StandardStandard IC₅₀ / ActivityKey Mechanistic Advantage
Cu(II) N-benzoyl-N'-(2-hydroxyethyl)thiourea MCF-7 (Breast Cancer)7.5 µg/mLCisplatin5.71 µg/mLOutperforms the parent ligand; demonstrates high selectivity for malignant cells over healthy tissue.
Pt(II) Iodide n,π-chelate complexes HepG2 (Hepatocellular Carcinoma)Superior to CisplatinCisplatinStandard (Baseline)Reduces Gamma-glutamyltranspeptidase (GGT) activity, mitigating cellular drug resistance mechanisms.
Pt(II) 2,2'-bipyridyl benzoylthiourea P. falciparum (K1 Chloroquine-Resistant)High (Selectivity Index > 85)ChloroquineStandard (Baseline)Cationic nature allows targeting of ferriprotoporphyrin IX, effectively inhibiting β-hematin formation.

(Data derived from foundational studies on thiourea metal complexes[2],[3],[4])

Self-Validating Experimental Workflows

To establish trustworthiness in drug development, biological validation must employ self-validating protocols where internal controls continuously verify the integrity of the assay.

ValidationWorkflow Synth Complex Synthesis & Characterization Solubility Physicochemical Profiling (Solubility & Stability) Synth->Solubility Confirms Purity InVitro In Vitro Cytotoxicity (MTT / Cell Lines) Solubility->InVitro Establishes Dosing DNA DNA Cleavage Assay (pBR322 Electrophoresis) InVitro->DNA Identifies Target Apoptosis Apoptosis & Cell Cycle (Flow Cytometry) InVitro->Apoptosis Maps Mechanism

Experimental workflow for validating metal complex bioactivity.

Workflow 1: In Vitro Cytotoxicity & Apoptosis Assessment

Purpose: To quantify cell viability and map the apoptotic pathway. Causality: The MTT assay relies on the reduction of a yellow tetrazolium dye to purple formazan by mitochondrial succinate dehydrogenase. A decrease in the colorimetric signal directly correlates with mitochondrial dysfunction—a primary consequence of metal-induced cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed target cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5×10³ cells/well. Treat with varying concentrations of the metal complex (1–100 µM).

    • Self-Validation Check: Include a vehicle control (DMSO < 0.1%) to ensure solvent non-toxicity, and a positive control (Cisplatin) to benchmark efficacy.

  • MTT Incubation: After 48 hours of treatment, add MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization & Reading: Discard the media, dissolve the intracellular formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

  • Flow Cytometry (Annexin V/PI): Harvest treated cells and double-stain with Annexin V-FITC (which binds to externalized phosphatidylserine, indicating early apoptosis) and Propidium Iodide (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

Workflow 2: DNA Binding and Cleavage Assay

Purpose: To confirm direct nuclease-like activity without the need for external oxidants. Causality: Supercoiled plasmid DNA (Form I) is highly compact and migrates rapidly through an agarose matrix. If the metal complex induces single-strand breaks, the DNA relaxes into a nicked circular form (Form II), which migrates much slower due to increased drag. Double-strand breaks produce linear DNA (Form III).

Step-by-Step Protocol:

  • Incubation: Incubate supercoiled pBR322 plasmid DNA (0.5 µg) with the metal complex (10–50 µM) in a Tris-HCl buffer (pH 7.4) at 37°C for 2 hours.

    • Self-Validation Check: Run a DNA-only lane (negative control) to confirm baseline supercoiling and rule out buffer contamination.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at 80V for 1.5 hours in TAE buffer.

  • Visualization: Image the gel under UV light. Quantify the conversion of Form I to Form II/III using densitometry software to determine the cleavage efficiency.

Mechanistic Pathways & Signaling

The inclusion of the 2-hydroxyethyl group not only facilitates cellular uptake via enhanced solubility but also promotes intracellular hydrogen bonding with target enzymes. For instance, novel Pt(II) iodide complexes based on N-allyl substituted thioureas have been shown to inhibit Gamma-glutamyltranspeptidase (GGT), an enzyme crucial for antioxidant defense (4)[4]. By depleting cellular antioxidants, the complexes induce severe oxidative stress, leading to DNA damage, p53 activation, and ultimately, caspase-dependent apoptosis. Furthermore, specific cationic variants have demonstrated profound antimalarial properties by targeting ferriprotoporphyrin IX (3)[3].

MechanismOfAction Complex Metal-Thiourea Complex DNA_Bind DNA Intercalation & Strand Breaks Complex->DNA_Bind Nuclear Entry Enzyme GGT Enzyme Inhibition Complex->Enzyme Cytosolic Binding ROS ROS Generation DNA_Bind->ROS Stress Response Enzyme->ROS Antioxidant Depletion Apoptosis Cell Apoptosis ROS->Apoptosis Caspase Activation

Proposed signaling pathway for apoptosis induction by thiourea complexes.

References
  • Title: Mononuclear π-complexes of Pd(II) and Pt(II) with 1-allyl-3-(2-hydroxyethyl)
  • Title: Mononuclear π-complexes of Pd(II) and Pt(II) with 1-allyl-3-(2-hydroxyethyl)
  • Title: In Vitro Antimalarial Activity of a Series of Cationic 2,2'-Bipyridyl- and 1,10-Phenanthrolineplatinum(II)
  • Title: Iodide n,π-chelate complexes of platinum(II)

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(2-Hydroxyethyl)thiourea
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(2-Hydroxyethyl)thiourea
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